molecular formula C10H16ClNO B15316556 2-Amino-4-phenylbutan-1-OL hydrochloride CAS No. 21176-64-7

2-Amino-4-phenylbutan-1-OL hydrochloride

Cat. No.: B15316556
CAS No.: 21176-64-7
M. Wt: 201.69 g/mol
InChI Key: ONNNMSBSLSBRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-phenylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of homophenylalanine or its ester derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in an anhydrous tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, and involves heating the mixture at reflux for an extended period .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-Amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

    4-Phenylbutan-2-amine: Similar structure but with an amine group at a different position.

    2-Amino-4-phenylbutan-1-ol: The free base form without the hydrochloride salt.

Uniqueness

2-Amino-4-phenylbutan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-amino-4-phenylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-10(8-12)7-6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNNMSBSLSBRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21176-64-7
Record name Benzenebutanol, β-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21176-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.